

# Phase 1 Clinical Trial Results of DS-8895a: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase 1 clinical trial results for **DS-8895**a, an investigational antibody-drug conjugate, with other EphA2-targeting agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **DS-8895**a's performance and to provide supporting experimental data.

## Overview of DS-8895a and Competitor Landscape

**DS-8895**a is a humanized anti-EphA2 IgG1 monoclonal antibody designed to exert its anti-tumor effect through antibody-dependent cellular cytotoxicity (ADCC).[1] The EphA2 receptor is a tyrosine kinase that is overexpressed in various solid tumors and is associated with poor prognosis, making it an attractive therapeutic target.[2][3]

The development of **DS-8895**a was ultimately halted due to limited therapeutic efficacy and low tumor uptake observed in Phase 1 trials.[4][5] This guide will compare the publicly available Phase 1 data of **DS-8895**a with other EphA2-targeting agents that have entered clinical development, including MEDI-547, BT5528, and the multi-kinase inhibitor Dasatinib.

## Comparative Analysis of Phase 1 Clinical Trial Data

The following tables summarize the key findings from the Phase 1 clinical trials of **DS-8895**a and its competitors.



## **Table 1: Safety and Tolerability**



| Drug     | Trial<br>Identifier | Dose Range                           | Maximum<br>Tolerated<br>Dose (MTD)                    | Key Adverse<br>Events<br>(AEs)                                                      | Dose-<br>Limiting<br>Toxicities<br>(DLTs)                              |
|----------|---------------------|--------------------------------------|-------------------------------------------------------|-------------------------------------------------------------------------------------|------------------------------------------------------------------------|
| DS-8895a | NCT0200471<br>7     | 0.1 - 20<br>mg/kg Q2W                | Not reached                                           | Infusion- related reactions (51.4%), Grade ≥3 drug-related AEs (8.1%)[6] [7]        | Grade 4 platelet count decreased (1 patient at 20 mg/kg)[6]            |
| DS-8895a | NCT0225221<br>1     | 1, 3, 10, or 20<br>mg/kg Q2W         | Not reported                                          | No treatment-<br>related<br>adverse<br>events<br>reported[4]                        | No dose-<br>limiting<br>toxicities<br>reported[4]                      |
| MEDI-547 | NCT0079605<br>5     | 0.08 mg/kg<br>Q3W                    | Not<br>determined<br>(trial<br>terminated)            | Bleeding and coagulation events, increased liver enzymes, decreased hemoglobin[8]   | Not<br>applicable<br>(dose<br>escalation not<br>pursued)[8][9]<br>[10] |
| BT5528   | NCT0418037<br>1     | 2.2 mg/m²<br>QW to 10.0<br>mg/m² Q2W | 6.5 mg/m²<br>Q2W<br>(Recommend<br>ed Phase 2<br>Dose) | Nausea (44.4%), diarrhea (35.6%), fatigue (33.3%), neutropenia (Grade ≥3, 22.2%)[7] | Hyperglycemi<br>a (Grade 3)<br>[7]                                     |



| Dasatinib | Multiple (not<br>specific to<br>EphA2<br>targeting in<br>solid tumors) | N/A | N/A | Fluid retention, diarrhea, headache, skin rash, nausea, hemorrhage, | N/A |
|-----------|------------------------------------------------------------------------|-----|-----|---------------------------------------------------------------------|-----|
|           | solid tumors)                                                          |     |     | hemorrhage,                                                         |     |
|           |                                                                        |     |     | fatigue,                                                            |     |
|           |                                                                        |     |     | dyspnea[11]                                                         |     |

**Table 2: Preliminary Efficacy** 

| Drug      | Trial Identifier | Tumor Types                                               | Best Overall<br>Response                                                          |
|-----------|------------------|-----------------------------------------------------------|-----------------------------------------------------------------------------------|
| DS-8895a  | NCT02004717      | Advanced solid<br>tumors,<br>Gastric/Esophageal<br>cancer | 1 Partial Response<br>(PR), 13 Stable<br>Disease (SD)[6]                          |
| DS-8895a  | NCT02252211      | Advanced EphA2-<br>positive cancers                       | Stable Disease (SD)<br>in Cohort 1,<br>Progressive Disease<br>(PD) in Cohort 2[4] |
| MEDI-547  | NCT00796055      | Relapsed/refractory solid tumors                          | 1 Stable Disease<br>(SD), 5 Progressive<br>Disease (PD)[8][9]                     |
| BT5528    | NCT04180371      | Advanced solid tumors                                     | Overall Response Rate (ORR): 8.9% (4 PRs); Disease Control Rate (DCR): 44.4%[7]   |
| Dasatinib | Multiple         | CML, Ph+ ALL                                              | High rates of cytogenetic and molecular response in hematologic malignancies[12]  |



# Experimental Protocols DS-8895a Phase 1 Trial (NCT02004717) Methodology

This was a two-step, open-label, multicenter, dose-escalation and dose-expansion study.[13]

- Step 1 (Dose Escalation): Patients with advanced solid tumors received DS-8895a at escalating doses (0.1, 0.3, 1, 3, 10, and 20 mg/kg) administered intravenously every 2 weeks.[13] The primary objective was to determine the MTD and recommended dose for Step 2.
- Step 2 (Dose Expansion): Patients with EphA2-positive gastric or esophageal cancer received DS-8895a at the recommended dose from Step 1.[13]
- Key Assessments: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity were evaluated.

# DS-8895a Phase 1 Bioimaging Trial (NCT02252211) Methodology

This was a Phase 1, open-label, dose-escalation study to evaluate the safety, biodistribution, and tumor uptake of **DS-8895**a.[6][14]

- Study Design: Patients with advanced EphA2-positive cancers received DS-8895a at doses
  of 1, 3, 10, or 20 mg/kg every 2 weeks.[6][14]
- Bioimaging: All patients underwent positron emission tomography (PET) imaging after receiving a trace amount of 89Zr-labeled **DS-8895**a to assess tumor uptake and biodistribution.[4][14]
- Key Assessments: Safety, pharmacokinetics, anti-tumor efficacy, and correlation of imaging findings with EphA2 expression and clinical response.

# Signaling Pathways and Experimental Workflows EphA2 Signaling Pathway in Cancer



The following diagram illustrates the simplified EphA2 signaling pathway in cancer. In many tumors, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting cell proliferation, migration, and invasion. **DS-8895**a targets the EphA2 receptor on the surface of cancer cells.



EphA2 Signaling Pathway in Cancer

Click to download full resolution via product page



Caption: Simplified EphA2 signaling pathway and the mechanism of action of DS-8895a.

#### DS-8895a Phase 1 Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase 1 clinical trials for DS-8895a.



Click to download full resolution via product page

Caption: General workflow of the **DS-8895**a Phase 1 clinical trials.

### **Conclusion**



The Phase 1 clinical trials of **DS-8895**a demonstrated a manageable safety profile but failed to show significant clinical activity, ultimately leading to the discontinuation of its development. The accompanying bioimaging study revealed low tumor uptake, providing a potential explanation for the lack of efficacy.[4][5]

Comparison with other EphA2-targeting agents reveals a challenging landscape for this therapeutic target. The antibody-drug conjugate MEDI-547 was terminated due to safety concerns, specifically bleeding events.[8][9][10] More recently, the bicycle toxin conjugate BT5528 has shown some preliminary anti-tumor activity with a manageable safety profile in its Phase 1 trial.[7] Dasatinib, a multi-kinase inhibitor with activity against EphA2, is approved for hematologic malignancies, but its specific contribution through EphA2 inhibition in solid tumors is not fully elucidated.[11][15]

The collective data suggest that while EphA2 remains a compelling target, the development of effective and safe therapeutics has been challenging. Future efforts may need to focus on optimizing drug delivery to the tumor, exploring novel therapeutic modalities, and better patient selection strategies based on EphA2 expression and tumor biology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. jitc.bmj.com [jitc.bmj.com]
- 2. The EphA2 Receptor and EphrinA1 Ligand in Solid Tumors: Function and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oncogenic Functions and Therapeutic Targeting of EphA2 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. KaloBios Announces Preliminary Phase 1 Results in Advanced Hematologic Malignancies with KB004, an Anti-EphA3 Monoclonal Antibody [prnewswire.com]
- 5. Research Portal [scholarship.miami.edu]

### Validation & Comparative





- 6. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Phase 1, open-label study of MEDI-547 in patients with relapsed or refractory solid tumors
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phase 1, open-label study of MEDI-547 in patients with relapsed or refractory solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Details [gisttrials.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the afucosylated, humanized anti-EPHA2 antibody DS-8895a: a first-in-human phase I dose escalation and dose expansion study in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 1 safety and bioimaging trial of antibody DS-8895a against EphA2 in patients with advanced or metastatic EphA2 positive cancers ProQuest [proquest.com]
- 15. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Phase 1 Clinical Trial Results of DS-8895a: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2882344#phase-1-clinical-trial-results-for-ds-8895a]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com